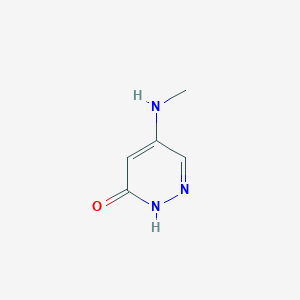

5-(Methylamino)pyridazin-3-ol

Description

Significance of Pyridazine (B1198779) and Pyridazinone Scaffolds in Modern Chemical Research

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, and its oxidized form, the pyridazinone ring, are considered "privileged structures" in medicinal chemistry. scholarsresearchlibrary.com This designation stems from their ability to serve as versatile scaffolds for the development of new pharmacologically active compounds. scholarsresearchlibrary.com The ease of functionalization at various positions on the pyridazine ring makes it an attractive building block for synthetic chemists. scholarsresearchlibrary.com

The significance of these scaffolds is underscored by their presence in a wide array of compounds exhibiting diverse biological activities. These activities include, but are not limited to, anticancer, anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and antihypertensive properties. ekb.egresearchgate.netscispace.com The structural similarity of the pyridazinone skeleton to DNA bases has also fueled interest in its potential as a target for drug discovery. researchgate.net

Several commercially successful drugs incorporate the pyridazinone core, highlighting its therapeutic importance. For instance, Levosimendan and Pimobendan are cardiotonic agents used in the treatment of heart failure. scholarsresearchlibrary.comekb.eg Other examples include Emorfazone, an analgesic and anti-inflammatory agent, and Chloridazon, a herbicide. ekb.egresearchgate.net This proven track record in drug development solidifies the importance of pyridazine and pyridazinone scaffolds as foundational elements in the quest for novel therapeutic agents.

The following table provides a glimpse into the diverse applications of pyridazine and pyridazinone derivatives:

| Biological Activity | Examples of Investigated Derivatives |

| Anticancer | 5,6-diphenylpyridazin-3-one derivatives, Pyridazinone derivatives targeting tubulin polymerization ekb.egscispace.com |

| Anti-inflammatory | 2-substituted 4,5-dihalo-3(2H)-pyridazinone derivatives, 3-O-substituted benzyl (B1604629) pyridazinone derivatives sarpublication.com |

| Cardiotonic | Levosimendan, Pimobendan, Imazodan scholarsresearchlibrary.comresearchgate.net |

| Antihypertensive | 6-phenyl-2-(morpholin-4-ylmethyl)-4,5-dihydropyridazin-3(2H)-one nih.gov |

| Analgesic | Emorfazone, 2-substituted 4,5-functionalized 6-phenyl-3(2H)-pyridazinone derivatives ekb.egsarpublication.com |

| Antimicrobial | 6-(4-Chlorobenzoyl)-2-substituted-3-oxo-2,3-dihydropyridazine-4-carboxylic acid ethyl ester derivatives scispace.com |

Chemical and Pharmacological Relevance of 5-Substituted Pyridazin-3-ol Derivatives

The substitution pattern on the pyridazin-3-ol ring plays a crucial role in determining the compound's biological activity. The 5-position, in particular, has been a focal point for chemical modifications aimed at enhancing potency and selectivity for various biological targets. For instance, in the structure of the herbicide Chloridazon, an amino group is present at the 5-position of the pyridazin-3(2H)-one ring. researchgate.net

Research has shown that introducing different substituents at the 5-position can lead to a wide spectrum of pharmacological effects. For example, certain 5-substituted pyridazinone derivatives have been investigated for their potential as anticancer agents, with some demonstrating significant activity against various cancer cell lines. scispace.com The nature of the substituent, whether it is an amino group, a halogen, or another functional group, can profoundly influence the molecule's interaction with its biological target.

The presence of an amino group at the 5-position, as seen in 5-(methylamino)pyridazin-3-ol, is of particular interest. Amino-substituted pyridazinones have been explored for various therapeutic applications. For example, the substitution of an amino group at the para-position of a 6-phenyl ring in pyridazinone structures has been linked to potent cardiotonic activities. researchgate.net While this is a different position, it highlights the importance of amino-group substitution in modulating the pharmacological profile of pyridazinone derivatives.

Current Research Landscape and Emerging Trends in this compound Investigations

The current research landscape for this compound and its close analogs is characterized by an exploration of their potential in various therapeutic areas. While specific, in-depth studies solely focused on this compound are not extensively documented in publicly available literature, the broader class of amino-substituted pyridazinones is a subject of ongoing investigation.

Emerging trends in this area include the synthesis of novel derivatives and their evaluation for a range of biological activities. For instance, the synthesis of imidazo[1,2-b]pyridazine (B131497) derivatives, which can be formed from substituted aminopyridazines, has been a focus of research for developing imaging agents for β-amyloid plaques in Alzheimer's disease. nih.gov One such derivative, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, has shown high binding affinity. nih.gov

Furthermore, research into pyrazolo[1,5-b]pyridazines, another class of compounds accessible from pyridazine precursors, is being pursued for the treatment of human African trypanosomiasis. nih.gov These studies often involve the strategic placement of amino and other functional groups to optimize activity and selectivity.

The following table summarizes the key properties of this compound:

| Property | Value | Source |

| CAS Number | 1353498-86-8 | matrixscientific.com |

| Molecular Formula | C5H7N3O | matrixscientific.com |

| Molecular Weight | 125.13 g/mol | matrixscientific.com |

| MDL Number | MFCD21090677 | matrixscientific.com |

Conceptual Framework and Aims of Advanced Research on this compound

The conceptual framework for advanced research on this compound is built upon the established significance of the pyridazinone scaffold and the modulating influence of substituents. The primary aims of such research would be to:

Synthesize and Characterize Novel Derivatives: The synthesis of a library of compounds based on the this compound core, with systematic modifications to the methylamino group and other positions on the pyridazine ring.

Elucidate Structure-Activity Relationships (SAR): To systematically evaluate the biological activity of the synthesized derivatives and establish clear relationships between their chemical structure and pharmacological effects. This would involve identifying key structural features responsible for potency and selectivity.

Investigate Mechanism of Action: To delve into the molecular mechanisms by which these compounds exert their biological effects. This could involve identifying specific protein targets or cellular pathways that are modulated by the compounds.

Explore Therapeutic Potential: To assess the potential of promising compounds in preclinical models of various diseases, such as cancer, inflammatory disorders, or cardiovascular conditions, based on the observed biological activities.

By pursuing these aims, researchers can unlock the full therapeutic potential of this compound and its derivatives, contributing to the development of new and effective medicines.

Properties

IUPAC Name |

4-(methylamino)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-6-4-2-5(9)8-7-3-4/h2-3H,1H3,(H2,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVBKLJRNKZSJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=O)NN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methylamino Pyridazin 3 Ol and Its Analogues

General Synthetic Strategies Towards Pyridazinone Derivatives

The construction of the pyridazinone ring system is most commonly achieved through the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine (B178648) or its derivatives. iglobaljournal.comsphinxsai.com This fundamental approach allows for the formation of the core heterocyclic structure.

A prevalent method involves the reaction of γ-ketoacids or γ-ketoesters with hydrazine hydrate (B1144303). iglobaljournal.comsphinxsai.combiomedpharmajournal.org The initial reaction typically forms a hydrazone, which then undergoes intramolecular cyclization to yield the dihydropyridazinone. Subsequent dehydration or oxidation can then lead to the aromatic pyridazinone ring. For instance, the reaction of β-aroylpropionic acids with hydrazine derivatives is a widely used strategy. iglobaljournal.comnih.gov

Another key strategy utilizes maleic acid derivatives and their substituted analogues, which condense with hydrazines to form pyridazinediones. iglobaljournal.com Variations of this approach include the use of mucochloric or mucobromic acids, which react with hydrazines to produce 4,5-dihalo-3(2H)-pyridazinones. sphinxsai.com These halogenated pyridazinones serve as versatile intermediates for further functionalization through nucleophilic substitution reactions.

Furthermore, 1,2-dicarbonyl compounds can condense with compounds containing an active methylene (B1212753) group in the presence of hydrazine to yield substituted pyridazinones. iglobaljournal.com Unsaturated diketones also serve as precursors, reacting with hydrazine in a one-step cyclization to form alkyl or acyl-substituted pyridazines. sphinxsai.com

Specific Chemical Synthesis Routes for 5-(Methylamino)pyridazin-3-ol

While specific literature detailing the direct synthesis of this compound is not extensively available, its synthesis can be inferred from established methods for analogous compounds. The key challenge lies in the introduction of the methylamino group at the C5 position and the hydroxyl group (or its keto tautomer) at the C3 position.

Preparation of 5-Pyridazin-3-one Phenoxypropylamine Analogues

Research into histamine (B1213489) H3 receptor antagonists has led to the synthesis of various 5-pyridazin-3-one phenoxypropylamine analogues. nih.govjst.go.jpacs.org These syntheses provide a valuable framework for understanding the construction of the 5-substituted pyridazinone core. A novel series of these analogues were designed and synthesized, with structure-activity relationship studies revealing that 5-pyridazin-3-ones demonstrated excellent affinities for human and rat H3 receptors. nih.gov The optimization of these compounds involved modifications at the R2 and R6 positions of the pyridazinone ring to enhance pharmacokinetic properties. acs.org

Nucleophilic Substitution Reactions for Pyridazinone Formation

Nucleophilic substitution is a cornerstone of pyridazinone synthesis and functionalization. sphinxsai.comnih.govresearchgate.net The reactivity of halopyridazinones makes them excellent substrates for introducing various functional groups. For example, 4,5,6-trifluoropyridazin-3(2H)-one can be used as a scaffold to create a variety of 4,5- and 4,6-disubstituted pyridazinone systems through sequential nucleophilic aromatic substitution. nih.govresearchgate.net The regioselectivity of these substitutions can be influenced by the nature of the nucleophile and the substituents already present on the pyridazinone ring. nih.govresearchgate.net

In the context of synthesizing this compound, a plausible route would involve the reaction of a 5-halopyridazin-3-ol derivative with methylamine. The halogen at the C5 position would be displaced by the methylamino group in a nucleophilic aromatic substitution reaction. The synthesis of functionalized pyridazin-3(2H)-ones via nucleophilic substitution of hydrogen (SNH) has also been reported, offering an alternative pathway. acs.org

| Reagent | Product | Reaction Type | Reference |

| 4,5,6-trifluoropyridazin-3(2H)-one and primary/secondary amines | 4-aminated pyridazinone (major product) | Nucleophilic Aromatic Substitution | nih.govresearchgate.net |

| 2-benzyl-5-halopyridazin-3(2H)-ones and Grignard reagents | 4,5-disubstituted pyridazin-3(2H)-ones | Nucleophilic Substitution | acs.org |

| Halogenopyridazines and potassium amide in liquid ammonia | Aminopyridazines | Nucleophilic Substitution (SNAE or SN(ANRORC)) | wur.nl |

Palladium-Catalyzed Synthetic Approaches

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of the pyridazinone core. scholarsresearchlibrary.comresearchgate.netdokumen.pub These methods allow for the introduction of various substituents, including alkyl, aryl, and vinyl groups, with high efficiency and selectivity. For instance, the Suzuki-Miyaura coupling of halopyridazin-3(2H)-ones is a highly effective method for introducing different substituents into the pyridazinone ring. scholarsresearchlibrary.com

The Sonogashira cross-coupling reaction between aryl halides and terminal acetylenes, catalyzed by palladium, is another valuable method for preparing substituted pyridazinones. researchgate.net These palladium-catalyzed reactions often require the protection of the N-H group of the pyridazinone to prevent interference with the transformation. thieme-connect.de A one-pot functionalization of the 5-position of the 6-phenyl-3(2H)-pyridazinone system has been achieved through a palladium-catalyzed reaction assisted by a retro-ene transformation. researchgate.net

Reactions Involving Hydrazine Derivatives and Ketoesters/Ketoacids

The reaction between hydrazine derivatives and γ-ketoesters or γ-ketoacids is a fundamental and widely employed method for constructing the pyridazinone ring. iglobaljournal.comsphinxsai.comresearchgate.net This approach involves the initial formation of a hydrazone, followed by cyclization. researchgate.net For example, the reaction of methyl esters of 3-methyl-2-oxo- and 2-oxo-3-phenyl-3-pentenoic acids with hydrazine hydrate has been used to synthesize new pyridazinone derivatives. researchgate.net

A patent describes the synthesis of a hydrazone β-keto ester through the reaction of a diazo ester with a hydrazone aldehyde in the presence of a Lewis acid. google.com This intermediate is then converted into a pyridazinone compound. google.com This highlights the versatility of using ketoester derivatives in pyridazinone synthesis.

| Reactants | Product | Key Features | Reference |

| γ-keto acid/ester and hydrazine | Dihydropyridazinone | Fundamental pyridazinone synthesis | iglobaljournal.comsphinxsai.com |

| Methyl esters of ketoacids and hydrazine hydrate | Pyridazinone derivatives | Formation via intermediate hydrazides | researchgate.net |

| Diazo ester and hydrazone aldehyde | Hydrazone β-keto ester (intermediate for pyridazinone) | Lewis acid-catalyzed reaction | google.com |

Strategies for Selective Functionalization and Derivatization of the Pyridazine (B1198779) Ring System

The selective functionalization of the pyridazine ring is crucial for creating diverse analogues with tailored properties. Due to the electron-deficient nature of the pyridazine ring, it is generally more reactive towards nucleophiles than electrophiles. uni-muenchen.de

Nucleophilic Substitution: As previously discussed, nucleophilic aromatic substitution (SNAr) of halopyridazines is a primary method for introducing functionalities. uni-muenchen.de The regioselectivity can be controlled by the position of the leaving group and the nature of the nucleophile.

Electrophilic Substitution: Electrophilic substitutions on the pyridazine ring are challenging due to the deactivating effect of the two nitrogen atoms. uni-muenchen.de However, conversion to the N-oxide can activate the ring towards electrophilic attack. iglobaljournal.com

Metal-Catalyzed Cross-Coupling: Palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Heck couplings, are highly effective for C-C bond formation at specific positions on the pyridazine ring, provided a suitable handle like a halogen is present. scholarsresearchlibrary.comresearchgate.net

Organometallic Reagents: The reaction of pyridazines with organometallic reagents like Grignard reagents and organolithium compounds can lead to the addition of alkyl or aryl groups. uni-muenchen.de The regioselectivity of these additions can depend on the metal used. uni-muenchen.de For instance, Grignard reagents tend to add to the 4-position, while organolithium reagents often react at the 3-position. uni-muenchen.de

Late-Stage Functionalization: Recent advances have focused on the direct C-H functionalization of pyridines and related heterocycles, offering more atom-economical and efficient routes for derivatization. researchgate.netnih.gov These methods, often employing transition-metal catalysis or photocatalysis, allow for the selective introduction of functional groups at various positions on the ring. acs.org

C-H Functionalization Methodologies

Direct C-H bond activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, including pyridazinones. sigmaaldrich.com This approach avoids the need for pre-functionalized starting materials, thus streamlining synthetic sequences. Transition metal catalysis, particularly with palladium and rhodium, has been instrumental in advancing these methodologies. nih.govacs.org

Palladium-catalyzed C-H arylation allows for the introduction of aryl groups onto the pyridazinone core. nih.govbeilstein-journals.org For instance, the reaction of N-aryl pyridones with arenes in the presence of a palladium catalyst can lead to 2-fold C-H activation, resulting in site-selective arylation. nih.gov The use of ligands, such as triphenylphosphine (B44618) (PPh₃), can significantly improve the yield of intramolecular C-H arylation reactions on pyridine (B92270) derivatives, a principle applicable to pyridazinone systems. nih.gov

Rhodium catalysts have also been extensively used for C-H activation and subsequent annulation reactions of pyridazinones. mdpi.comnih.gov Rh(III)-catalyzed annulation of pyridazinones with allenes can proceed via a sequence of C-H activation, olefin insertion, β-hydride elimination, and intramolecular annulation to furnish complex indazole derivatives. mdpi.com Similarly, rhodium-catalyzed allylation of pyridazinones with terminal allenes provides a route to N-allyl-1,2-diazinones with high regio- and enantioselectivity. acs.org These methods highlight the versatility of C-H functionalization in creating a diverse array of pyridazinone analogues.

Table 1: Examples of C-H Functionalization of Pyridazinone Derivatives

| Catalyst/Reagents | Pyridazinone Substrate | Coupling Partner | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| [Cp*RhCl₂]₂ / AgOAc | N-Arylpyridazinone | Allene | Indazole derivative | Good | mdpi.com |

| [{Rh(COD)Cl}₂] / rac-BINAP | 6-chloro-2H-pyridazin-3-one | 3-phenylpropylallene | N²-allylated pyridazinone | 92% | acs.org |

| Pd(OAc)₂ / PPh₃ | 2-quinolinecarboxyamide derivative | - (intramolecular) | Fused heterocyclic compound | 94% | nih.gov |

| Pd(OAc)₂ | N-Aryl Pyridone | Arene | C-H Arylated Pyridone | - | nih.gov |

Grafting and Surface Functionalization Techniques Applicable to Pyridazinone Structures

The modification of surfaces with organic molecules can impart specific functionalities, and these techniques are applicable to pyridazinone structures, especially those bearing reactive functional groups like the amino group in this compound. researchgate.netdiva-portal.org

One prominent method for surface functionalization is through the use of diazonium salts. researchgate.netdokumen.pub Heterocyclic amines can be converted into their corresponding diazonium salts in situ and then electrochemically reduced to form aryl radicals. researchgate.net These radicals readily react with a variety of surfaces, including metals and carbon-based materials, to form covalently bonded thin films. researchgate.netdiva-portal.org The amino group of this compound or its analogues can be diazotized and subsequently grafted onto a surface, allowing for the creation of functionalized materials with the pyridazinone moiety exposed. This technique has been demonstrated for the modification of iron and gold surfaces with other heterocyclic compounds. researchgate.netdiva-portal.org

Polymer grafting is another versatile technique for surface modification. nih.govresearchgate.netrsc.org This can be achieved through "grafting to" or "grafting from" methods. nih.gov In the "grafting to" approach, pre-formed polymers with reactive end groups are attached to a surface. nih.gov The "grafting from" method involves initiating polymerization from initiator sites previously anchored to the surface. mdpi.com Pyridazinone derivatives containing polymerizable groups or functional handles for initiator attachment could be used to create polymer brushes on various substrates. nih.govmdpi.com For example, zwitterionic polymers have been successfully grafted onto zirconia surfaces using surface-initiated radical polymerization. mdpi.com A similar strategy could be envisioned for pyridazinone-containing monomers.

Table 2: Overview of Applicable Surface Functionalization Techniques

| Technique | Description | Applicable Functional Group on Pyridazinone | Example Substrate | Reference |

|---|---|---|---|---|

| Diazonium Salt Grafting | In situ generation of diazonium salt from an amino group, followed by electrochemical reduction to form a covalent bond with the surface. | Amino group | Iron, Gold, Glassy Carbon | researchgate.netdiva-portal.org |

| Polymer Grafting ("grafting from") | Surface-initiated polymerization from anchored initiators. | Polymerizable group (e.g., vinyl, styrenic) or a group for initiator attachment. | Zirconia | mdpi.com |

| Polymer Grafting ("grafting to") | Attachment of pre-formed polymers with reactive terminal groups to the surface. | A surface-reactive group that can couple with the polymer's end group. | General polymeric surfaces | nih.gov |

Stepwise Functionalization Using Thio-substituted Pyridazine Building Blocks

Thio-substituted pyridazines are versatile building blocks for the stepwise and regioselective functionalization of the pyridazine scaffold. researchgate.net The thioether group can act as a handle for further transformations, including oxidation and cross-coupling reactions.

A common strategy involves the use of readily available precursors like 3-alkylthio-6-chloropyridazine. researchgate.net Selective metalations using reagents such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) allow for the introduction of various electrophiles at specific positions of the pyridazine ring. researchgate.netresearchgate.net For instance, regioselective magnesiation at position 5 can be achieved, followed by quenching with an electrophile. researchgate.net

Furthermore, the thioether and chloro substituents can be selectively manipulated in cross-coupling reactions. researchgate.net Catalyst-tuned Negishi cross-coupling reactions, for example, allow for the differential functionalization at positions 3 and 6. researchgate.net Nickel catalysts can be used to selectively substitute the chlorine atom, while palladium catalysts can replace the butylthio group. researchgate.net This stepwise approach provides a high degree of control over the final structure of the polysubstituted pyridazine. The resulting thio-substituted pyridazines can then be converted to pyridazinone derivatives, for instance, through oxidation of the thioether to a sulfoxide (B87167) or sulfone followed by nucleophilic substitution.

Table 3: Stepwise Functionalization of a Thio-substituted Pyridazine Building Block

| Starting Material | Reagents/Conditions | Intermediate/Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3-(butylthio)‐6‐chloropyridazine | 1. TMPMgCl·LiCl; 2. Electrophile (e.g., I₂) | 3-(butylthio)-6-chloro-5-iodopyridazine | High | researchgate.net |

| 3-(butylthio)‐6‐chloropyridazine | Ni-catalyst, ArZnCl | 3-(butylthio)-6-arylpyridazine | 70% | researchgate.net |

| 3-(butylthio)‐6‐chloropyridazine | Pd-catalyst, ArZnCl | 3-aryl-6-chloropyridazine | 70% | researchgate.net |

| 3-(butylthio)-6-chloro-5-arylpyridazine | Ni-catalyst, Ar'ZnCl | 3-(butylthio)-5,6-diarylpyridazine | 58-70% | researchgate.net |

Structure Activity Relationship Sar and Analog Design in 5 Methylamino Pyridazin 3 Ol Research

Fundamental Principles of Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) analysis is a foundational concept in drug discovery and medicinal chemistry. It involves systematically modifying a molecule's chemical structure to observe the resulting changes in its biological activity. nih.govresearchgate.net The central premise is that the specific three-dimensional arrangement of atoms and functional groups within a compound dictates its interaction with biological targets like enzymes or receptors, and thus its pharmacological effect. nih.govjapsonline.com

The primary goals of SAR studies are to identify the key structural features—known as the pharmacophore—that are essential for a compound's desired biological activity, and to optimize these features to enhance potency, improve selectivity, and refine pharmacokinetic properties. researchgate.netscinito.ai The process typically involves designing and synthesizing a series of related compounds, or analogs, where specific parts of the initial "lead" molecule are altered. researchgate.net These alterations can include changing the size and shape of the carbon skeleton, modifying functional groups, or altering stereochemistry. scinito.ai

By comparing the biological activity of these analogs, researchers can deduce which molecular fragments are crucial for binding to the target and which are not. researchgate.net This iterative process of design, synthesis, and testing guides the development of more effective and safer therapeutic agents. nih.govnih.gov More advanced approaches, known as Quantitative Structure-Activity Relationships (QSAR), use mathematical models to create a statistical correlation between physicochemical properties and biological activity. japsonline.comnih.gov

Elucidation of Molecular Determinants for Biological Activity in 5-Substituted Pyridazin-3-ones

The pyridazinone ring is a versatile scaffold that has been extensively studied for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and cardiovascular effects. nih.govjapsonline.com The biological activity of 5-substituted pyridazin-3-ones is highly dependent on the nature and position of various substituents on the pyridazine (B1198779) core. Systematic modifications have revealed critical insights into the molecular determinants required for potency and selectivity.

The functionalization at different positions of the pyridazinone ring plays a crucial role in modulating the biological activity of the resulting compounds. Research has shown that even minor changes to substituents at positions 2, 5, and 6 can lead to significant variations in potency and therapeutic action.

Position 2: The N-2 position of the pyridazinone ring is a common site for modification. Studies on novel pyridazin-3-one derivatives designed as vasorelaxants involved inserting various side chains at this position. For instance, the introduction of 1-(2-acetyl)-4-substitutedthiosemicarbazide side chains, which were subsequently cyclized, was a key synthetic strategy to explore the SAR of these compounds.

Position 5: The substituent at the C-5 position has been identified as a key determinant for certain biological activities. For example, in a series of 6-aryl-5-substituted pyridazinones, the group at the 5-position was found to be crucial for platelet aggregation-inhibitory activity. Optimization studies for histamine (B1213489) H(3) receptor inverse agonists also focused on this position, leading to the identification of potent compounds.

Position 6: The C-6 position is frequently substituted with aryl groups, and modifications here significantly impact activity. In the development of histamine H(3) receptor antagonists, optimization of the R(6) position was a key step. The introduction of a methyl group at C-6, in combination with other modifications, resulted in a potent and selective antagonist with favorable pharmacokinetic properties. Similarly, in the design of vasorelaxants, replacing the substituent at position 6 with different phenyl rings was essential for establishing a comprehensive SAR. Research on 5-lipoxygenase inhibitors also indicated that the 6-(p-substituted-phenyl)-4,5-dihydro-3(2H)-pyridazinone structure was necessary for activity, with substituents on the phenyl ring markedly affecting both inhibitory potency and toxicity.

The following table summarizes the observed influence of substitutions at key positions on the pyridazinone ring.

| Position | Type of Substitution | Observed Effect on Biological Activity | Reference Compound Example |

| 2 | 1-(2-acetyl)-4-substitutedthiosemicarbazide side chains | Modulates vasorelaxant activity | Novel pyridazin-3-one derivatives for eNOS modulation |

| 5 | Various substituents | Determines platelet aggregation-inhibitory activity | 6-aryl-5-substituted pyridazinones |

| 6 | Methyl group | Enhanced potency and selectivity for H(3) receptor antagonism | 5-[4-(cyclobutyl-piperidin-4-yloxy)-phenyl]-6-methyl-2H-pyridazin-3-one |

| 6 | Phenyl rings | Influences vasorelaxant properties | Pyridazin-3-one derivatives for eNOS modulation |

To further explore the chemical space and discover novel biological activities, researchers have designed hybrid molecules that combine the pyridazinone scaffold with other heterocyclic systems. This approach of molecular hybridization aims to integrate the pharmacophoric features of different scaffolds to create compounds with potentially enhanced or synergistic effects.

Pyrazolo[1,5-b]pyridazines: This fused heterocyclic system is structurally related to pyridazinones. Compounds with this core structure have been investigated for various therapeutic applications. The synthesis of these derivatives often involves the reaction of N-aminopyridazinium salts with other reagents to construct the fused pyrazole (B372694) ring.

Pyrazolone-Pyridazine Conjugates: The conjugation of a pyrazolone (B3327878) ring with a pyridazine moiety has emerged as a promising strategy for developing new anti-inflammatory and analgesic agents. SAR studies on these hybrids have revealed important structural insights. For instance, compounds featuring a pyrazolone skeleton generally exhibited more potent COX-2 inhibitory activity compared to those with an aminopyrazole scaffold. The nature of substituents on the benzylidene ring attached to the pyrazolone also played a significant role, with a meta-hydroxy group leading to diminished activity. In one study, specific conjugates showed good analgesic and anti-inflammatory activities with a lower propensity for causing ulcers compared to the reference drug diclofenac.

The table below presents data on the COX-2 inhibitory activity of selected pyrazolone-pyridazine hybrids, illustrating the SAR for this class of compounds.

| Compound | Core Scaffold | Key Substituent | COX-2 IC₅₀ (µM) |

| 5a | Pyrazolone | m-hydroxybenzylidene | >100 |

| 5b | Pyrazolone | p-hydroxybenzylidene | 1.50 |

| 6a | Aminopyrazole | m-hydroxybenzylidene | 56.73 |

| 6b | Aminopyrazole | p-hydroxybenzylidene | 1.15 |

| Celecoxib | - | - | 0.05 |

Data adapted from a study on pyrazole–pyridazine hybrids as selective COX-2 inhibitors.

Advanced Computational Chemistry and Theoretical Investigations of 5 Methylamino Pyridazin 3 Ol

Density Functional Theory (DFT) Studies on 5-(Methylamino)pyridazin-3-ol and Related Systems

Density Functional Theory (DFT) has become a primary method for studying the electronic properties of molecules due to its balance of accuracy and computational efficiency. It is used to investigate the geometry, electronic structure, and reactivity of pyridazinone systems, providing insights into their fundamental chemical nature.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap generally signifies high chemical reactivity, low kinetic stability, and higher polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

DFT calculations are employed to determine the energies of these orbitals and map their electron density distributions. For pyridazinone derivatives, the HOMO is often localized over the electron-rich parts of the molecule, such as the pyridazine (B1198779) ring and amino substituents, while the LUMO is typically distributed across the π-system of the heterocyclic ring. researchgate.net The HOMO-LUMO gap is a key descriptor in quantitative structure-activity relationship (QSAR) studies and helps predict a molecule's potential bioactivity. nih.gov A molecule with a smaller gap is generally more reactive and can more readily participate in charge-transfer interactions with biological targets.

Table 1: Representative Frontier Molecular Orbital Energies and Properties of Pyridazinone Derivatives Calculated via DFT

This table presents theoretical data for related pyridazinone structures to illustrate typical values, as specific experimental or calculated values for this compound are not available in the cited literature.

| Compound/System | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) |

| Pyridazinone Derivative A | -6.646 | -1.816 | 4.830 | 2.415 |

| Pyridazinone Derivative B | -0.267 | -0.180 | 0.087 | 0.0435 |

| Pyridazinone Derivative C | -6.297 | -1.810 | 4.487 | 2.2435 |

Data compiled from theoretical studies on related heterocyclic systems. nih.govirjweb.comscirp.org

Pyridazinone compounds, including this compound, can exist in tautomeric forms, primarily the lactam (keto) form, pyridazin-3(2H)-one, and the lactim (enol) form, pyridazin-3-ol. DFT studies on the parent compound, pyridazin-3(2H)-one, have been crucial in elucidating the mechanisms and energetics of this tautomeric conversion. researchgate.netnih.gov

Theoretical investigations have modeled two primary pathways for the proton transfer:

Direct Intramolecular Transfer: This mechanism involves the direct transfer of a hydrogen atom from the nitrogen at position 2 to the oxygen at position 3 through a strained four-membered transition state. DFT calculations have shown this pathway to have a very high activation energy, on the order of 42.64 kcal/mol, making it kinetically unfavorable under normal conditions. researchgate.netnih.gov

Dimer-Assisted Intermolecular Transfer: A more favorable pathway involves the formation of a dimer of the pyridazinone molecules. In this arrangement, a double hydrogen transfer occurs simultaneously between the two molecules via a six-membered transition state. This mechanism significantly lowers the activation energy to approximately 14.66 kcal/mol. researchgate.netnih.gov

These studies highlight that the tautomerization is greatly facilitated by intermolecular interactions. Furthermore, the presence of protic solvents can also lower the activation barrier by acting as a proton shuttle, mediating the transfer between the N-H and C=O groups. researchgate.netnih.gov The principles derived from the parent system are directly applicable to substituted derivatives like this compound, where the fundamental tautomeric equilibrium is a key aspect of its chemical identity.

Table 2: Calculated Activation Energies for Tautomerization of Pyridazin-3(2H)-one

| Tautomerization Pathway | Transition State | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Direct Intramolecular Transfer | Four-membered ring | 42.64 |

Data sourced from DFT studies at the B3LYP/6-311++G* level. researchgate.netnih.gov*

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface, identifying transition states, and calculating reaction energy profiles. For the synthesis of this compound and related compounds, DFT can be used to model key reaction steps. Plausible synthetic routes often involve the cyclization of a precursor molecule, such as a γ-keto acid, with hydrazine (B178648), followed by substitution reactions on the pyridazinone ring. scielo.brnih.gov

Theoretical studies can investigate:

Condensation and Cyclization: Modeling the reaction between a dicarbonyl compound and a hydrazine derivative to form the pyridazinone ring. DFT can determine the activation barriers for the nucleophilic attack and subsequent dehydration steps, confirming the most likely reaction pathway.

Nucleophilic Aromatic Substitution: If the pyridazine ring contains a leaving group (e.g., a halogen), DFT can model its substitution with methylamine. Such studies would calculate the energies of the Meisenheimer intermediate and the transition states for its formation and collapse, providing insight into the reaction kinetics and regioselectivity.

By calculating the thermodynamics and kinetics of different potential pathways, computational chemistry can guide synthetic efforts and explain experimentally observed outcomes.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations extend theoretical investigations from static electronic structures to the dynamic behavior of molecules and their interactions with other systems, such as biological macromolecules.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov For this compound, docking studies can predict its binding affinity and interaction patterns with various biological targets.

The process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structures of the target protein (often from a database like the PDB) and generating a low-energy 3D conformer of the ligand, this compound.

Docking Simulation: Using a scoring function and a search algorithm, the software places the ligand in the binding site of the receptor in numerous possible conformations and orientations.

Analysis of Results: The resulting poses are ranked based on their calculated binding affinity (e.g., in kcal/mol). The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. tandfonline.com

For this compound, the hydroxyl (-OH) and methylamino (-NHCH₃) groups are expected to be key pharmacophoric features, capable of forming hydrogen bonds as both donors and acceptors with amino acid residues in a receptor's active site. researchgate.net The pyridazinone ring can participate in π-π stacking with aromatic residues like phenylalanine or tyrosine.

Table 3: Typical Ligand-Receptor Interactions for Pyridazinone Derivatives Identified through Molecular Docking

| Target Protein | Interacting Amino Acid Residues | Type of Interaction | Reference Compound(s) |

|---|---|---|---|

| Fibroblast Growth Factor Receptor 1 (FGFR1) | Asp641, Glu531 | Hydrogen Bond | Pyrazolo-pyridazinone derivatives |

| Porcine Pancreatic Lipase | Ser153, His264 | Hydrogen Bond | 6-phenylpyridazin-3-one derivatives |

Data compiled from molecular docking studies on various pyridazinone-based compounds. nih.govtandfonline.comindexcopernicus.com

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and determine the energy barriers associated with converting between them. For a molecule like this compound, which has rotatable single bonds, multiple conformers can exist. The most important bond for conformational flexibility is the C5-N bond connecting the methylamino group to the pyridazine ring.

DFT calculations can be used to perform a systematic scan of the potential energy surface by rotating this bond through 360 degrees. This process identifies the low-energy, stable conformers and the high-energy transition states that separate them. iu.edu.sa The relative energies of the conformers determine their population at a given temperature, and the energy barriers determine the rate of interconversion. Understanding the preferred conformation is crucial, as the biological activity of a ligand is often dependent on its ability to adopt a specific shape that is complementary to the receptor's binding site. researchgate.net Noncovalent intramolecular interactions, such as hydrogen bonds between the methylamino proton and the adjacent nitrogen atom of the ring, can play a significant role in stabilizing certain conformations.

Theoretical Prediction of Molecular Reactivity and Inhibition Potentials

The reactivity and potential inhibitory action of a molecule are fundamentally governed by its electronic structure. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into these properties. By calculating various molecular descriptors, a quantitative prediction of the reactivity of this compound can be established.

Key parameters derived from such calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is indicative of the molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its electron-accepting capability. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

From these fundamental energies, a suite of global reactivity descriptors can be calculated to further characterize the molecule's behavior. These descriptors offer a more nuanced understanding of its potential interactions and stability.

Table 1: Calculated Quantum Chemical Parameters and Global Reactivity Descriptors for this compound

| Parameter | Symbol | Value (eV) | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | Data not available | Indicates the electron-donating ability of the molecule. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Data not available | Indicates the electron-accepting ability of the molecule. |

| Energy Gap | ΔE | Data not available | Correlates with the chemical reactivity and stability. |

| Ionization Potential | IP | Data not available | The minimum energy required to remove an electron. |

| Electron Affinity | EA | Data not available | The energy released when an electron is added. |

| Electronegativity | χ | Data not available | The ability of an atom to attract shared electrons. |

| Chemical Hardness | η | Data not available | Measures the resistance to change in electron distribution. |

| Chemical Softness | S | Data not available | The reciprocal of chemical hardness, indicating reactivity. |

| Electrophilicity Index | ω | Data not available | A measure of the electrophilic power of a molecule. |

Note: Specific values for these parameters for this compound are not available in the public domain and would require dedicated computational studies.

These theoretical descriptors are instrumental in predicting how this compound might interact with biological targets. For instance, a high electrophilicity index could suggest a propensity to react with biological nucleophiles, a common mechanism for enzyme inhibitors. Molecular docking simulations, another computational technique, could further elucidate its potential to bind to specific protein active sites, providing a structural basis for its inhibition potential.

Predictive Computational Tools for Compound Optimization (e.g., Drug Likeness Descriptors)

For a compound to be a viable drug candidate, it must possess a favorable profile of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Current time information in Edmonton, CA. In the early stages of drug discovery, computational tools are widely used to predict these properties, a practice that significantly reduces the time and cost associated with experimental screening. This in silico assessment of "drug-likeness" is often guided by established rules and the calculation of various molecular descriptors.

One of the most recognized guidelines is Lipinski's Rule of Five, which outlines a set of physicochemical properties that are common among orally active drugs. These rules are based on simple molecular descriptors that can be readily calculated from the compound's structure.

Table 2: Predicted Drug Likeness Descriptors for this compound based on Lipinski's Rule of Five

| Property | Rule | Predicted Value for this compound | Compliance |

| Molecular Weight (MW) | ≤ 500 g/mol | Data not available | Data not available |

| Log P (Octanol-water partition coefficient) | ≤ 5 | Data not available | Data not available |

| Hydrogen Bond Donors (HBD) | ≤ 5 | Data not available | Data not available |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Data not available | Data not available |

Note: The specific predicted values for this compound are not publicly available and would need to be calculated using specialized software.

Beyond Lipinski's rule, other descriptors provide further insights into a compound's potential as a drug. For instance, the Topological Polar Surface Area (TPSA) is a good predictor of drug absorption and brain-barrier penetration. The number of rotatable bonds is related to molecular flexibility, which can influence binding affinity to a target.

Table 3: Additional Predicted Physicochemical and ADMET Properties for this compound

| Descriptor | Description | Predicted Value |

| Topological Polar Surface Area (TPSA) | A measure of the surface area of polar atoms, related to permeability. | Data not available |

| Number of Rotatable Bonds | Indicates molecular flexibility. | Data not available |

| Gastrointestinal (GI) Absorption | Prediction of absorption from the gut. | Data not available |

| Blood-Brain Barrier (BBB) Permeation | Prediction of the ability to cross the BBB. | Data not available |

| CYP450 Inhibition | Prediction of potential inhibition of key metabolic enzymes. | Data not available |

The collective analysis of these computational descriptors allows for the early identification of potential liabilities in a drug candidate. If this compound were to show unfavorable properties, such as poor predicted absorption or potential toxicity, these computational tools could guide its chemical modification to optimize its profile, demonstrating the power of predictive computational chemistry in modern drug design.

Advanced Analytical Methodologies for Characterization and Quantification of 5 Methylamino Pyridazin 3 Ol

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation of individual components from a mixture. For polar compounds like 5-(methylamino)pyridazin-3-ol, various chromatographic techniques are utilized, each offering distinct advantages for separation, identification, and quantification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of pyridazinone derivatives due to its versatility and high resolution. The separation is typically achieved on reversed-phase columns, such as C18, which are effective for a wide range of polar compounds. nih.gov The choice of mobile phase is critical and often consists of a gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). thermofisher.comrjptonline.org This allows for the efficient elution and separation of analytes from complex sample matrices.

Diverse detection systems can be coupled with HPLC to suit different analytical needs:

UV-Vis Detectors: Ultraviolet-Visible (UV-Vis) detectors are commonly used for quantitative analysis, as pyridazinone structures absorb light in the UV spectrum. nih.gov The wavelength for detection is selected based on the compound's maximum absorbance to ensure high sensitivity. rjptonline.org

Diode Array Detectors (DAD): DAD provides spectral information across a range of wavelengths simultaneously, which aids in peak purity assessment and compound identification.

Fluorescence Detectors: For compounds that fluoresce or can be derivatized to become fluorescent, this detector offers higher sensitivity and selectivity compared to UV-Vis.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of selectivity and sensitivity, allowing for definitive identification and quantification, which will be discussed in detail in section 6.2.

A study on a novel anticonvulsant agent with a pyrazolopyrimidine structure utilized an ACE C18 column with a gradient elution of methanol and a phosphate buffer solution at pH 7.0 for the determination of related substances. rjptonline.org For the analysis of pyridine (B92270) and its derivatives, which are structurally related to pyridazinones, reversed-phase HPLC methods have been developed that avoid the need for ion-pairing reagents, making them compatible with mass spectrometry. helixchrom.comhelixchrom.com

Table 1: Example HPLC Parameters for Analysis of Pyridazinone-Related Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250x4.6mm, 5µm) | rjptonline.org |

| Mobile Phase | Gradient of Acetonitrile/Methanol and Aqueous Buffer (e.g., 0.1% Formic Acid or Phosphate Buffer) | thermofisher.comnih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | nih.govnih.gov |

| Detection | UV at ~240-250 nm or Mass Spectrometry | rjptonline.orgnih.gov |

| Injection Volume | 1 - 10 µL | nih.govnih.gov |

| Column Temperature | 40°C | nih.govnih.gov |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds. For non-volatile or thermally labile compounds like many pyridazinone derivatives, a derivatization step is often necessary to increase their volatility and thermal stability. This process converts polar functional groups into less polar, more volatile derivatives suitable for GC analysis.

GC, especially when coupled with a mass spectrometer (GC-MS), is invaluable for resolving complex mixtures and identifying unknown components. researchgate.net The high resolving power of GC columns allows for the separation of closely related isomers. researchgate.net In the analysis of complex organic materials, GC/MS provides high sensitivity for the characterization and quantification of various compounds. researchgate.net For pesticide residue analysis, which often includes heterocyclic compounds, GC-MS/MS is a standard method, achieving low limits of quantification (LOQ), often in the µg/kg range. gcms.cz

Thin-Layer Chromatography (TLC) for Qualitative Assessment

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid technique widely used for the qualitative analysis of chemical mixtures. analyticaltoxicology.comnih.gov It is particularly useful for monitoring the progress of chemical reactions, identifying compounds in a mixture by comparison with standards, and determining the purity of a substance. nih.govmdpi.com For pyridazinone derivatives, TLC can be used for initial screening and purity checks. nih.gov

The separation is performed on a plate coated with a stationary phase, typically silica (B1680970) gel. nih.gov The sample is spotted on the plate, which is then placed in a developing chamber with a suitable mobile phase. researchgate.net The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. Visualization of the separated spots can be achieved under UV light if the compounds are UV-active, or by using staining reagents like iodine or potassium permanganate. nih.govanalyticaltoxicology.com High-Performance TLC (HPTLC) offers improved resolution and quantification capabilities compared to conventional TLC. analyticaltoxicology.comresearchgate.net

Developments in Stationary Phases and Columns for Pyridazinone Analysis

Advances in column technology have significantly improved the separation of polar heterocyclic compounds like pyridazinones. Novel stationary phases have been designed to enhance retention and selectivity for such analytes. Chiral stationary phases (CSPs), such as Chiralcel OJ and OF, have been successfully used for the enantiomeric separation of optically active pyridazinone derivatives. nih.gov These columns, often based on cellulose (B213188) or amylose (B160209) derivatives, allow for the separation of stereoisomers. nih.govnih.gov

Furthermore, mixed-mode stationary phases that combine reversed-phase and ion-exchange characteristics offer unique selectivity for separating mixtures of acidic, basic, and neutral compounds without the need for ion-pairing reagents. helixchrom.com For instance, a novel stationary phase containing a pyridinium (B92312) cation has been developed and characterized for its utility in separating polar compounds under normal phase conditions. nih.gov These specialized columns provide chromatographers with more tools to tackle challenging separations of pyridazinone derivatives and their metabolites.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Mass Spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is prized for its exceptional sensitivity and specificity, making it a powerful tool for both the structural elucidation and quantification of compounds like this compound. currenta.denih.gov

When a molecule is introduced into the mass spectrometer, it is ionized, and the resulting molecular ion provides the molecular weight of the compound. nih.gov High-resolution mass spectrometry (HRMS) can determine the mass with very high accuracy, which allows for the confident determination of the elemental composition. currenta.denih.gov

The true power of mass spectrometry for structural elucidation lies in tandem mass spectrometry (MS/MS). nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. windows.net This fragmentation pattern is characteristic of the molecule's structure and provides detailed information about its functional groups and connectivity. currenta.de This technique is crucial for distinguishing between isomers and identifying unknown metabolites. nih.gov

Coupled Techniques: LC-MS, GC-MS, and LC-MS/MS

Hyphenating chromatographic separation with mass spectrometric detection creates highly potent analytical systems capable of analyzing complex mixtures with outstanding performance.

LC-MS and LC-MS/MS: The combination of liquid chromatography with mass spectrometry is a cornerstone of modern analytical chemistry, particularly for the analysis of polar, non-volatile compounds found in biological and environmental samples. nih.govmdpi.com An LC system separates the components of a mixture, which are then introduced into the mass spectrometer for detection. nih.gov Using soft ionization techniques like electrospray ionization (ESI), intact molecular ions are generated, which is ideal for molecular weight determination. nih.govcurrenta.de LC-MS/MS is the gold standard for quantitative analysis, offering high sensitivity and selectivity through methods like selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored for the target analyte. thermofisher.comresearchgate.net This approach has been successfully applied to quantify various pyridazinone compounds and other pharmaceuticals in complex matrices. thermofisher.comnih.gov

GC-MS: For volatile compounds or those that can be made volatile through derivatization, Gas Chromatography-Mass Spectrometry is a powerful alternative. Electron ionization (EI) is a common ionization technique in GC-MS, which causes extensive fragmentation of the molecule. currenta.de While this can make it difficult to observe the molecular ion, the resulting fragment-rich mass spectra are highly reproducible and serve as a "fingerprint" for compound identification, often searchable against extensive spectral libraries. nih.govwiley.com

Table 2: Key Mass Spectrometry Parameters for Pyridazinone Derivative Analysis

| Parameter | Description | Typical Application | Reference |

|---|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode. | LC-MS, LC-MS/MS for polar compounds. | nih.govcurrenta.de |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Ion Trap, Orbitrap. | Provides mass separation and detection. HRMS (TOF, Orbitrap) for accurate mass. | currenta.de |

| Scan Mode | Full scan for unknown screening; Selected Reaction Monitoring (SRM) for quantification. | Qualitative and quantitative analysis. | researchgate.net |

| Collision Energy (CE) | Energy applied to induce fragmentation in MS/MS. Optimized for each compound. | Structural elucidation and SRM method development. | nih.gov |

| Precursor/Product Ions (m/z) | Specific mass transitions monitored in SRM for quantification. | Highly selective and sensitive quantification with LC-MS/MS. | nih.gov |

The application of these advanced analytical methodologies enables the robust and reliable characterization and quantification of this compound, facilitating further research into its properties and potential applications.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of this compound with high precision. measurlabs.commeasurlabs.com Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.comresearchgate.net This high accuracy enables the calculation of a unique elemental formula, thereby confirming the identity of the compound and distinguishing it from isobaric interferences. bioanalysis-zone.comnih.gov

For this compound (molecular formula C₅H₇N₃O), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O). The experimentally determined mass from an HRMS instrument, such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer, would be expected to align closely with this theoretical value, typically within a few parts per million (ppm). researchgate.net This precise mass measurement provides a high degree of confidence in the compound's identification. nih.govmdpi.com

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₇N₃O |

| Theoretical Monoisotopic Mass | 125.05891 g/mol |

| Ionization Mode | ESI+ |

| Adduct | [M+H]⁺ |

| Theoretical m/z of [M+H]⁺ | 126.06674 |

| Typical Mass Accuracy | < 5 ppm |

Investigation of Fragmentation Patterns

In conjunction with precise mass measurement, the fragmentation pattern of this compound, typically studied using tandem mass spectrometry (MS/MS), provides invaluable structural information. libretexts.org Upon ionization, the molecular ion undergoes collision-induced dissociation (CID), breaking into smaller, characteristic fragment ions. The analysis of these fragments helps to piece together the molecule's structure. youtube.comlibretexts.org

The fragmentation of this compound is expected to proceed through several predictable pathways based on its functional groups. libretexts.orgsapub.org Key fragmentation events would likely include the loss of the methylamino group, cleavage of the pyridazinone ring, and neutral losses of small molecules like carbon monoxide (CO) and hydrogen cyanide (HCN). By analyzing the exact masses of these fragment ions using HRMS, the elemental composition of each fragment can be determined, further corroborating the proposed structure. nih.gov

Table 2: Predicted Fragmentation Pattern for this compound ([M+H]⁺)

| Proposed Fragment Ion | Neutral Loss | Theoretical m/z |

|---|---|---|

| [C₅H₈N₃O]⁺ | - | 126.0667 |

| [C₅H₅N₂O]⁺ | CH₃N | 109.0396 |

| [C₄H₅N₂]⁺ | CO | 81.0447 |

| [C₄H₇N₂O]⁺ | NH | 111.0553 |

Spectroscopic Methods for Molecular Characterization

Spectroscopic techniques are indispensable for elucidating the detailed molecular structure of this compound by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the complete structure of organic molecules in solution. nih.gov

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for each unique proton environment. The aromatic protons on the pyridazine (B1198779) ring would appear in the downfield region, while the methyl protons of the amino group would be observed in the upfield region. The N-H proton of the methylamino group and the O-H proton of the hydroxyl group (or its tautomeric N-H proton) would likely appear as broader signals, and their chemical shifts could be concentration and solvent-dependent.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. mdpi.com The spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the pyridazinone ring would be the most downfield signal.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound

| Atom | ¹H NMR (Predicted δ) | ¹³C NMR (Predicted δ) |

|---|---|---|

| C3 | - | ~160-165 |

| C4 | ~6.8-7.0 | ~125-130 |

| C5 | - | ~145-150 |

| C6 | ~7.5-7.8 | ~130-135 |

| N-CH₃ | ~2.8-3.0 | ~30-35 |

| NH | Variable (broad) | - |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ekb.eg The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. The presence of a strong absorption band for the carbonyl (C=O) group is a key indicator of the pyridazinone ring. Additionally, bands corresponding to N-H, O-H, C-H, and C=N/C=C stretching and bending vibrations would be observed. mdpi.comresearchgate.net

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

|---|---|---|

| O-H / N-H | Stretch | 3200-3500 (broad) |

| C-H (aromatic) | Stretch | 3000-3100 |

| C-H (aliphatic) | Stretch | 2850-2960 |

| C=O (amide/lactam) | Stretch | 1650-1690 (strong) |

| C=N, C=C | Stretch | 1500-1600 |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyridazinone ring system contains conjugated π-systems and heteroatoms with non-bonding electrons, making it a chromophore that absorbs light in the UV-Vis region. The spectrum would be expected to show absorptions corresponding to π → π* and n → π* transitions. researchgate.net The position and intensity of these absorption maxima (λ_max) are sensitive to the solvent environment.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While not all molecules fluoresce, compounds with extended conjugated systems and some degree of structural rigidity can exhibit fluorescence. Analysis of the fluorescence spectrum, if any, could provide further insights into the electronic structure and environment of the molecule.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. nih.gov This technique is exclusively used for the analysis of chiral molecules. researchgate.netrsc.org The parent structure of this compound is achiral, meaning it does not have a non-superimposable mirror image and will not produce a CD signal.

However, CD spectroscopy would become a relevant and powerful technique if the molecule were to be derivatized with a chiral auxiliary or if it formed a complex with a chiral host molecule. nih.govutexas.edu In such a scenario, the resulting diastereomeric derivative or host-guest complex would be chiral and could be analyzed by CD spectroscopy to determine its absolute configuration or to study chiral recognition phenomena.

Quantitative Analytical Approaches and Method Development

The accurate quantification of this compound in various matrices necessitates the development of robust and sensitive analytical methods. The choice of methodology is contingent upon the specific research question, the required sensitivity and selectivity, and the complexity of the sample matrix. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are the cornerstone techniques for the analysis of polar, nitrogen-containing heterocyclic compounds. researchgate.net Method development for this compound would focus on optimizing chromatographic separation, mass spectrometric detection, and sample preparation to achieve reliable and reproducible results.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful tool for quantitative metabolomics and the analysis of trace-level compounds in complex biological samples. nih.gov For a molecule like this compound, method development would involve selecting an appropriate chromatography mode, such as reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC), to ensure adequate retention and separation from matrix components. researchgate.net Furthermore, optimization of MS parameters, including ionization source conditions (e.g., electrospray ionization - ESI) and fragmentation pathways for tandem MS, is critical for achieving high sensitivity and specificity.

Targeted Analysis, Suspect Screening, and Non-Target Analysis Strategies

The analytical strategy for detecting and quantifying this compound can be categorized into three main approaches: targeted analysis, suspect screening, and non-target analysis. These strategies differ in their scope and are typically employed to answer different scientific questions. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap platforms, is often utilized for screening approaches due to its ability to acquire full-spectrum data with high mass accuracy. rsc.org

Targeted Analysis

This is the most common approach for quantification. It is a hypothesis-driven method where the analysis is specifically optimized to detect and measure one or more known compounds. For this compound, a targeted LC-MS/MS method using a triple quadrupole (QqQ) mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode would be developed. This technique offers exceptional sensitivity and selectivity, making it the gold standard for quantitative bioanalysis. nih.gov The method relies on pre-determined precursor-to-product ion transitions specific to the analyte, minimizing interference from the sample matrix.

Suspect Screening Analysis (SSA)

This strategy is employed when there is a suspicion that a compound might be present in a sample, but a validated targeted method is not available. In SSA, HRMS data is acquired and then retrospectively searched against a database of suspected compounds, which would include the exact mass of this compound and potentially its predicted metabolites or transformation products. nist.gov This approach is useful for expanding the scope of analysis beyond a small list of target analytes without the need for reference standards for every compound at the time of analysis. nist.gov

Non-Target Analysis (NTA)

NTA is a hypothesis-generating approach used for comprehensive chemical characterization of a sample without any preconceived list of analytes. rsc.org This exploratory "catch-all" strategy uses HRMS to detect all measurable ions in a sample. The resulting data is then processed with advanced computational tools to identify unknown compounds. nist.gov In the context of this compound, NTA could be used to discover novel metabolites, degradation products, or related environmental contaminants in complex biological or environmental samples. rsc.orgnist.gov

| Strategy | Objective | Typical Instrumentation | Primary Application for this compound |

| Targeted Analysis | Accurate quantification of known analytes. | Triple Quadrupole MS (QqQ-MS) | Determining the precise concentration in biological fluids or environmental samples. |

| Suspect Screening | Detect the presence of predefined, suspected compounds. | High-Resolution MS (QTOF, Orbitrap) | Screening samples for the presence of the compound and its expected metabolites. |

| Non-Target Analysis | Identify all detectable chemical entities in a sample. | High-Resolution MS (QTOF, Orbitrap) | Discovering novel, unexpected metabolites or transformation products. |

Sample Preparation Techniques for Complex Matrices (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)

Effective sample preparation is a critical prerequisite for accurate quantitative analysis, particularly when dealing with complex biological matrices such as plasma, urine, or tissue homogenates. scispace.comslideshare.net The primary goals are to remove interfering substances (e.g., proteins, salts, phospholipids), concentrate the analyte to a detectable level, and transfer it into a solvent compatible with the analytical instrument. slideshare.net The two most common techniques for this purpose are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Solid-Phase Extraction (SPE)

SPE is a versatile and widely used technique that has largely superseded LLE in many applications due to its efficiency, lower solvent consumption, and ease of automation. nih.gov The method involves passing a liquid sample through a solid sorbent material that retains the analyte. Interferences are washed away, and the purified analyte is then eluted with a small volume of a strong solvent. nih.gov

For a polar and basic compound like this compound, several SPE strategies could be employed:

Reversed-Phase SPE: Utilizes a nonpolar sorbent (e.g., C18). The sample would be loaded under aqueous conditions, potentially with pH adjustment to ensure the compound is retained.

Ion-Exchange SPE: Exploits the basic nature of the methylamino group and pyridazine ring nitrogens. A strong or weak cation-exchange sorbent could be used to retain the protonated compound, allowing for stringent washing steps to remove neutral and acidic interferences.

Mixed-Mode SPE: Combines both reversed-phase and ion-exchange properties in a single sorbent, offering high selectivity for extracting basic compounds from complex matrices.

| Step | Description | Exemplary Reagents for this compound (Mixed-Mode Cation Exchange) |

| Conditioning | The sorbent is activated with an organic solvent to enable interaction with the sample. | 1. Methanol2. Deionized Water |

| Equilibration | The sorbent is prepared with a solution similar to the sample matrix to optimize analyte retention. | Acidified water or buffer (e.g., 2% formic acid in water) |

| Sample Loading | The pre-treated sample is passed through the sorbent, where the analyte is retained. | Sample (e.g., plasma, urine) diluted in equilibration buffer. |

| Washing | Interfering compounds are washed from the sorbent while the analyte remains bound. | 1. Acidified water or buffer2. Methanol |

| Elution | The purified analyte is removed from the sorbent using a solvent that disrupts the binding interactions. | 5% Ammonium hydroxide (B78521) in Methanol |

Liquid-Liquid Extraction (LLE)

LLE is a classic separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. scispace.com The efficiency of the extraction is highly dependent on the pH of the aqueous phase and the polarity of the organic solvent.

To extract this compound, which contains basic functional groups, the pH of the aqueous sample would be adjusted to be at least two units above the compound's pKa. This deprotonates the molecule, increasing its neutrality and thereby its solubility in an organic solvent. slideshare.net

| Parameter | Description | Exemplary Conditions for this compound |

| Aqueous Phase | The biological sample (e.g., urine, plasma) diluted in a buffer. | Sample + Buffer (e.g., Sodium Bicarbonate or Ammonium Hydroxide) to adjust pH > 9.0. |

| Organic Solvent | An immiscible organic solvent chosen to effectively dissolve the neutral analyte. | Ethyl acetate, Dichloromethane, or a mixture like Dichloromethane/Isopropanol. |

| Extraction Process | The aqueous and organic phases are vigorously mixed (e.g., vortexing) and then separated (e.g., centrifugation). | 1. Add organic solvent to the basified aqueous sample.2. Vortex for 1-2 minutes.3. Centrifuge for 5-10 minutes to separate layers. |

| Collection | The organic layer containing the analyte is collected. The process may be repeated to improve recovery. | The organic supernatant is transferred to a clean tube for evaporation and reconstitution. |

Q & A

Basic: What are the established synthetic routes for 5-(Methylamino)pyridazin-3-ol, and how do reaction parameters affect yield?

Methodological Answer:

Synthesis typically involves multi-step protocols, starting with pyridazine core functionalization. For example, similar pyridazine derivatives are synthesized via:

- Step 1: Cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.

- Step 2: Methylamination via nucleophilic substitution or reductive amination.

- Step 3: Hydroxylation at the 3-position using oxidizing agents like H₂O₂ or catalytic hydroxylation.

Key parameters include:

- Catalysts: Palladium-based catalysts enhance regioselectivity in methylation steps .

- Solvent Systems: Polar aprotic solvents (e.g., DMF) improve reaction efficiency for amine coupling .

- Temperature Control: Lower temperatures (0–25°C) minimize side reactions during hydroxylation .

Data Insight: For analogous compounds, yields range from 60–85% under optimized flow-reactor conditions .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Expect signals for the methylamino group (δ 2.3–2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). Hydroxyl protons may appear broad due to hydrogen bonding .

- ¹³C NMR: Pyridazine carbons resonate at δ 150–160 ppm, with methylamino carbons at δ 30–35 ppm .

- Mass Spectrometry (MS): Look for molecular ion peaks at m/z 140–145 (M+H⁺) and fragmentation patterns indicating loss of –NHCH₃ or –OH groups .

- IR Spectroscopy: Stretching vibrations for –OH (~3200 cm⁻¹) and C–N (1250–1350 cm⁻¹) confirm functional groups .

Advanced: How do tautomeric equilibria of this compound influence its reactivity?

Methodological Answer:

The compound exists in keto-enol tautomeric forms, affecting nucleophilic/electrophilic behavior:

- Keto Form (3-OH): Dominates in non-polar solvents, enhancing electrophilic substitution at the 4-position.

- Enol Form (3-O⁻): Favored in basic conditions, increasing nucleophilic reactivity at the pyridazine ring .

Experimental Validation:

- Use pH-dependent UV-Vis spectroscopy to track tautomeric shifts (λmax changes at 270–290 nm) .

- Computational modeling (DFT) predicts relative stability: ΔG < 2 kcal/mol between tautomers, suggesting facile interconversion .

Advanced: How can researchers resolve contradictions in reported biological activities of pyridazine derivatives?

Methodological Answer:

Discrepancies often arise from: